molecular formula C2H4ClFO2S B1605733 2-Chloroethanesulfonyl fluoride CAS No. 762-70-9

2-Chloroethanesulfonyl fluoride

Cat. No.: B1605733
CAS No.: 762-70-9
M. Wt: 146.57 g/mol
InChI Key: UWHZNPZESCRRJT-UHFFFAOYSA-N
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Description

2-Chloroethanesulfonyl fluoride is a useful research compound. Its molecular formula is C2H4ClFO2S and its molecular weight is 146.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Ethenesulfonyl Fluoride (ESF)

Zheng et al. (2016) describe a process for synthesizing ethenesulfonyl fluoride (ESF) using 2-chloroethanesulfonyl fluoride. This synthesis involves a neat reaction with a potassium bifluoride solution and subsequent dehydrochlorination to produce ESF with high yield, highlighting the use of this compound in large-scale organic synthesis (Zheng, Dong, & Sharpless, 2016).

Fluoride Anion Recognition and Sensing

Cametti and Rissanen (2009, 2013) focus on the recognition and sensing of fluoride anions, an area where this compound could play a role. Their research explores various chemical approaches to bind fluoride in competitive solvents like water, indicating potential applications in environmental monitoring and industrial processes (Cametti & Rissanen, 2009); (Cametti & Rissanen, 2013).

Derivatization for Analytical Purposes

Kwon and Shin (2014) developed a method for determining fluoride in biological samples using derivatization with 2-(bromomethyl)naphthalene. This method, potentially adaptable to this compound, illustrates the compound's potential in enhancing analytical techniques for biological and environmental samples (Kwon & Shin, 2014).

Industrial and Research Level Applications

Conte and Pinna (2014) discuss the use of fluorides, including potentially this compound, in energy storage and conversion applications. Specifically, their work on iron(III) fluorides as electrodes in secondary cells suggests avenues for the application of similar compounds in renewable energy technologies (Conte & Pinna, 2014).

Catalysis and Chemical Reactions

Tryniszewski et al. (2022) explore the use of methanedisulfonyl fluoride for olefination, a process that could potentially utilize this compound. Their work shows the role of sulfonyl fluorides in organic synthesis, particularly in creating substrates for click-type transformations (Tryniszewski, Basiak, & Barbasiewicz, 2022).

Safety and Hazards

It is toxic if swallowed, causes severe skin burns, and may cause respiratory irritation. Contact with water liberates toxic gas .

  • Country of Origin : China .
  • Future Directions

    • Research on the applications of 2-Chloroethanesulfonyl fluoride in various fields, including materials chemistry, pharmaceuticals, and covalent probe design, could lead to further advancements .
  • Properties

    IUPAC Name

    2-chloroethanesulfonyl fluoride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C2H4ClFO2S/c3-1-2-7(4,5)6/h1-2H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UWHZNPZESCRRJT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(CCl)S(=O)(=O)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C2H4ClFO2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID1073236
    Record name Ethanesulfonyl fluoride, 2-chloro-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1073236
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    146.57 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    762-70-9
    Record name 2-Chloroethanesulfonyl fluoride
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=762-70-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Ethanesulfonyl fluoride, 2-chloro-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762709
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Ethanesulfonyl fluoride, 2-chloro-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1073236
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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